

Application Notes and Protocols for Amidation Reactions Using 2-(Dimethylamino)acetamide

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Compound of Interest

Compound Name: 2-(Dimethylamino)acetamide

CAS No.: 6318-44-1

Cat. No.: B1346259

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the amide functional group is a prevalent feature in a vast array of pharmaceutical agents. **2-(Dimethylamino)acetamide** is a versatile bifunctional molecule that can serve as a valuable building block in the synthesis of complex organic molecules. Its structure incorporates a primary amide and a tertiary amine, offering multiple points for chemical modification. This document provides detailed application notes and protocols for the utilization of **2-(dimethylamino)acetamide** as a nucleophilic amine source in amidation reactions. These protocols are intended to guide researchers in the efficient synthesis of N-acyl-**2-(dimethylamino)acetamide** derivatives, which are potential intermediates for the development of novel therapeutics. The inclusion of a tertiary amine moiety can enhance the pharmacokinetic properties of a drug candidate, such as solubility and cell permeability.

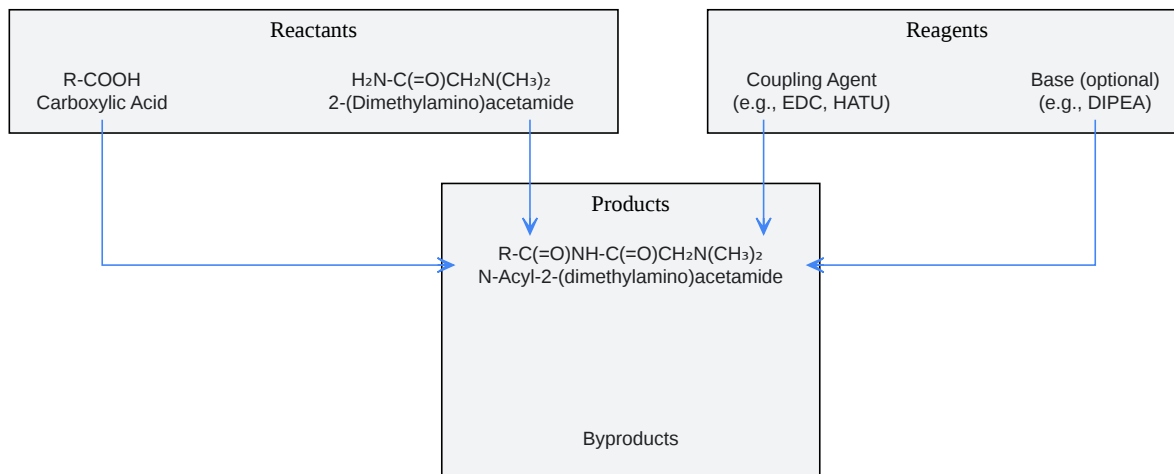
Applications in Organic Synthesis and Drug Discovery

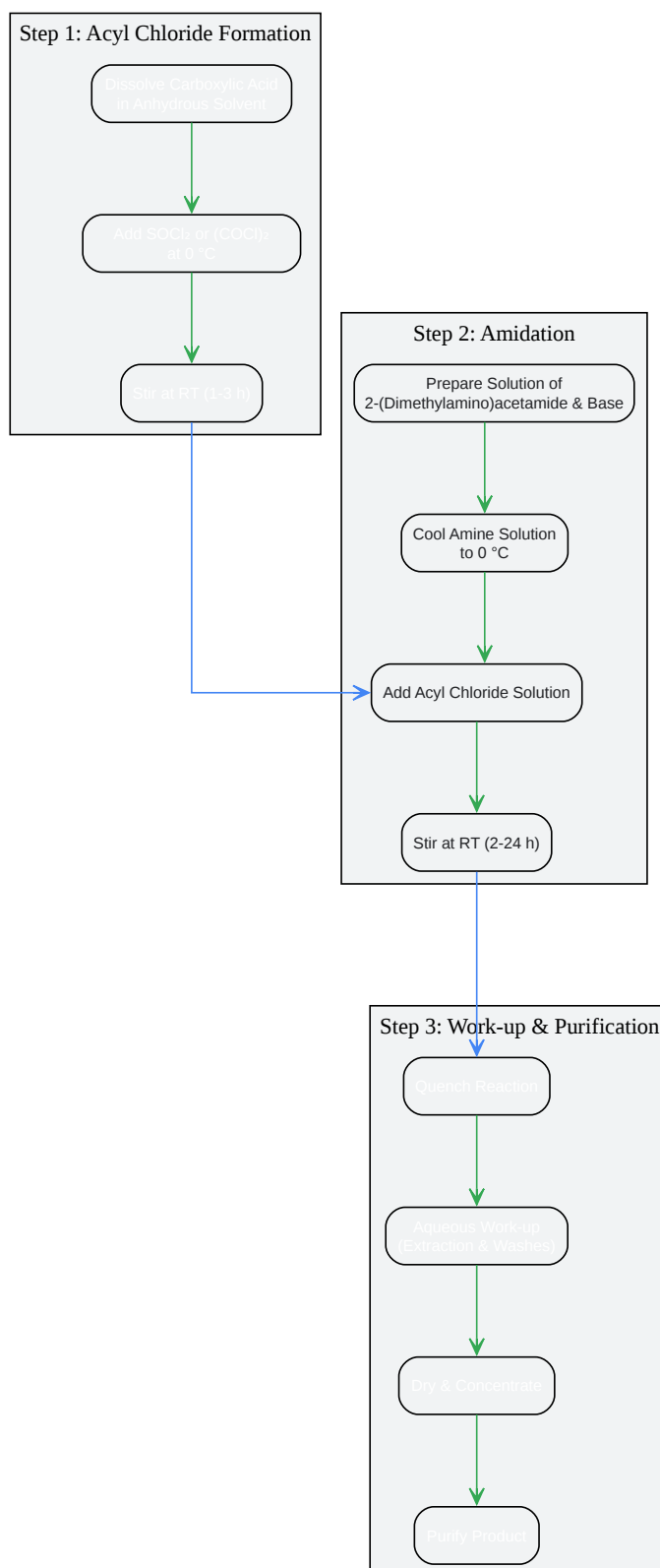
The N-acylation of **2-(dimethylamino)acetamide** provides a straightforward route to compounds containing a tertiary amine and an amide linkage separated by a methylene group. This structural motif is of interest in drug design for several reasons:

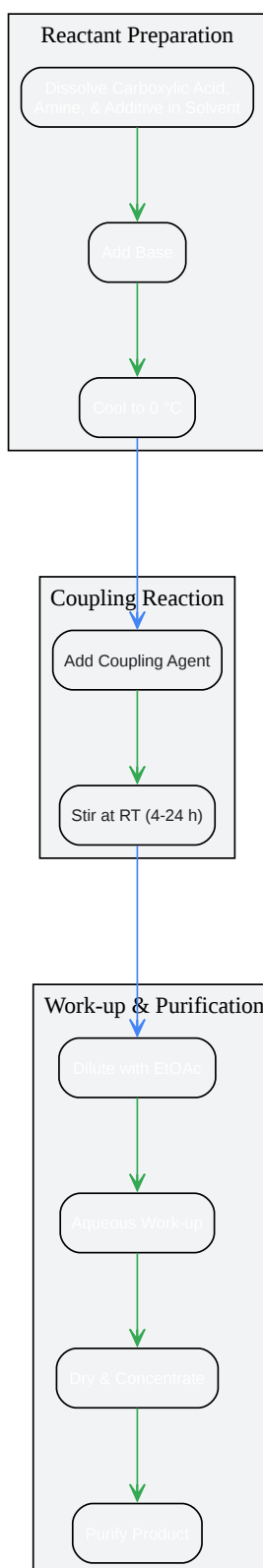
- **Modulation of Physicochemical Properties:** The basic dimethylamino group can be protonated at physiological pH, which can significantly influence the solubility, lipophilicity, and membrane permeability of a molecule.
- **Bioisosteric Replacement:** The resulting N-acyl derivative can act as a bioisostere for other functional groups, allowing for the fine-tuning of biological activity and metabolic stability.
- **Scaffold for Further Diversification:** The primary amide of the starting material is transformed into a secondary amide, which can participate in further chemical transformations. The tertiary amine can also be involved in various reactions, such as quaternization or oxidation.
- **Intermediates for Bioactive Molecules:** N-acyl-**2-(dimethylamino)acetamide** derivatives can serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to enzyme inhibitors and receptor modulators. For instance, derivatives of the related 2-amino-N,N-dimethylacetamide hydrochloride have been used in the synthesis of Lp-PLA2 enzyme inhibitors for treating atherosclerosis and as agricultural fungicides.^[1]

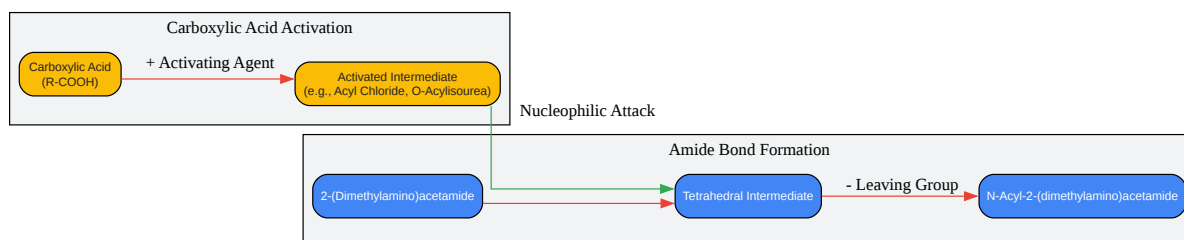
General Reaction Scheme

The amidation reaction involving **2-(dimethylamino)acetamide** typically proceeds by the activation of a carboxylic acid, followed by nucleophilic attack by the primary amine of **2-(dimethylamino)acetamide**. The general transformation is depicted below:









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References

- 1. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
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